![molecular formula C17H18O4 B1361421 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 307550-58-9](/img/structure/B1361421.png)

3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Vue d'ensemble

Description

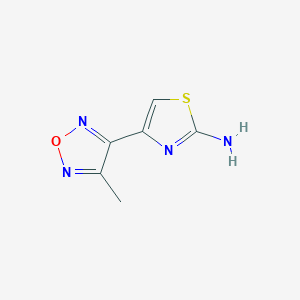

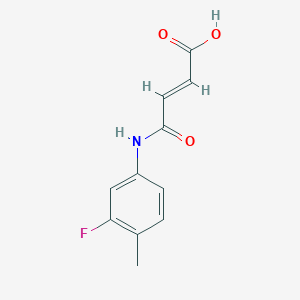

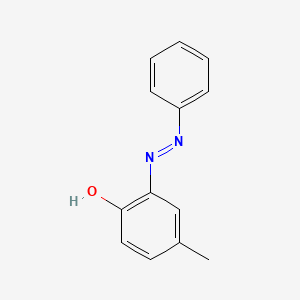

3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, or more simply referred to as 3-MOP, is a naturally occurring compound found in many plants. It has a long history of use in traditional medicine and has recently been studied for its potential medicinal properties. 3-MOP is a member of the class of benzochromenes, which are compounds with a chromene ring system and a methyl group attached to the ring. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and antineoplastic effects.

Applications De Recherche Scientifique

Fluorescence and Metal Interaction Properties

A study by Gülcan et al. (2022) explored the fluorescence and metal interaction properties of derivatives of 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. These compounds, including the one , have been found to show fluorescence enhancement in the presence of metals. This characteristic suggests potential applications in analytical, environmental, and medicinal chemistry, particularly in spectrofluorometry-based methodologies, due to their sensitive nature and substituent dependent effects (Gülcan et al., 2022).

Synthesis and Biological Activity

Garazd et al. (2002) reported the synthesis and biological activity of Mannich bases of substituted 7,8,9,10-Tetrahydrobenzo[c]chromen-6-ones. One of the synthesized compounds demonstrated stimulant effects on the central and peripheral nervous systems, suggesting potential applications in neurology and pharmacology (Garazd et al., 2002).

Molecular Structure and Interactions

Siegel et al. (2010) investigated a compound closely related to 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, focusing on its molecular structure and intermolecular interactions. The study provided insights into the molecular conformation and stability, relevant to understanding the compound's behavior in different environments (Siegel et al., 2010).

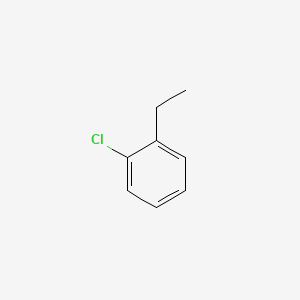

Microwave-Assisted Synthesis

Dao et al. (2018) described a microwave-assisted synthesis method for producing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This efficient synthesis process may be applicable for producing derivatives of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, potentially enhancing the ease and efficiency of its production (Dao et al., 2018).

Cholinesterase Inhibitors

Gulcan et al. (2014) explored the use of 6H-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors. This research implies the potential of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in the treatment of conditions like Alzheimer's Disease, due to its potential inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes (Gulcan et al., 2014).

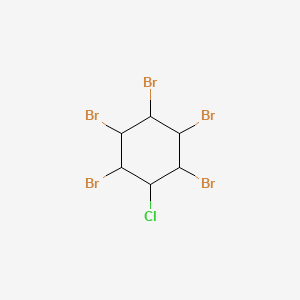

Base-Catalyzed Synthesis and Ring Transformation

Ram et al. (2001) presented an innovative approach to synthesize highly functionalized benzo[c]chromenes, which could include the compound . Their method involves carbanion-induced base-catalyzed ring-transformation reactions, highlighting a synthetic pathway that could be relevant for producing various derivatives of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (Ram et al., 2001).

Hybrid Polyoxaheterocyclic Compounds Synthesis

Kanevskaya et al. (2022) investigated the synthesis of new hybrid polyoxaheterocyclic compounds, which may involve the reaction of compounds similar to 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. This research indicates potential applications in the development of new materials or drugs, expanding the scope of benzo[c]chromen derivatives (Kanevskaya et al., 2022).

Propriétés

IUPAC Name |

3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

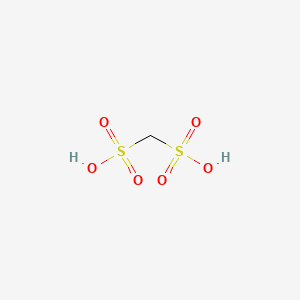

InChI |

InChI=1S/C17H18O4/c1-10-7-14(20-9-11(2)18)16-12-5-3-4-6-13(12)17(19)21-15(16)8-10/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOCJILNWAFVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351505 | |

| Record name | 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |

CAS RN |

307550-58-9 | |

| Record name | 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.